Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Molecular Structure Analysis
The molecular formula of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is C11H18N2O3 . Its InChI code is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is 226.28 g/mol . It is a solid at room temperature . The predicted boiling point is 399.1±42.0 °C, and the predicted density is 1.20±0.1 g/cm3 .Scientific Research Applications
Application 1: Synthesis of Ketohexokinase (KHK) Inhibitors
- Summary of the Application: Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate can be used to synthesize ketohexokinase (KHK) inhibitors . KHK is an enzyme that plays a key role in fructose metabolism, and its inhibitors have potential medical uses for treating conditions like diabetes and obesity .
- Methods of Application: While the exact experimental procedures and technical details are not specified, the general process involves using this compound as a reagent in the synthesis of KHK inhibitors .
Application 2: Synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) Inhibitors
- Summary of the Application: This compound is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives, which can act as inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .
- Methods of Application: The compound is used as a reagent in the synthesis of these inhibitors, but the specific experimental procedures and technical details are not provided .
- Results or Outcomes: The potential outcomes of this application could include the development of new treatments for various diseases. NAMPT and ROCK are involved in numerous biological processes and have been implicated in several diseases, including cancer and cardiovascular diseases .
Application 3: Synthesis of Spirodiamine-Diarylketoxime Derivatives
- Summary of the Application: This compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives can act as antagonists for the melanin concentrating hormone (MCH-1R), which plays a role in energy homeostasis, anxiety, and depression .
- Methods of Application: The compound is used as a reagent in the synthesis of these antagonists, but the specific experimental procedures and technical details are not provided .
- Results or Outcomes: The potential outcomes of this application could include the development of new treatments for various diseases related to energy homeostasis, anxiety, and depression .
Safety And Hazards
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRALTYPUIGPWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718504 | |
Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1234616-51-3 | |
Record name | 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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